(4-Benzylpiperazin-1-yl){1-[(4-chlorobenzyl)sulfonyl]piperidin-4-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZYL-4-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE is a complex organic compound that features a piperazine ring substituted with benzyl, chlorophenyl, and methanesulfonyl groups
Preparation Methods
The synthesis of 1-BENZYL-4-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through cyclization reactions involving diamines and sulfonium salts.
Introduction of Substituents: The benzyl, chlorophenyl, and methanesulfonyl groups are introduced through nucleophilic substitution reactions.
Chemical Reactions Analysis
1-BENZYL-4-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
1-BENZYL-4-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its use as a precursor for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-BENZYL-4-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-BENZYL-4-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE can be compared with other piperazine derivatives such as:
1-Benzyl-4-[(4-chlorophenyl)sulfonyl]piperazine: Similar in structure but lacks the piperidine-4-carbonyl group.
1-(4-Chlorobenzhydryl)piperazine: Contains a chlorobenzhydryl group instead of the methanesulfonyl and piperidine-4-carbonyl groups.
Properties
Molecular Formula |
C24H30ClN3O3S |
---|---|
Molecular Weight |
476.0 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-[(4-chlorophenyl)methylsulfonyl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C24H30ClN3O3S/c25-23-8-6-21(7-9-23)19-32(30,31)28-12-10-22(11-13-28)24(29)27-16-14-26(15-17-27)18-20-4-2-1-3-5-20/h1-9,22H,10-19H2 |
InChI Key |
YZLKAJOVSCZYLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)S(=O)(=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.